1-(Quinoxalin-2-yl)piperidin-3-amine
Description
Strategies for Quinoxaline (B1680401) Core Formation
The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry. nih.gov Its synthesis has been extensively studied, leading to a variety of reliable methods.
The most traditional and widely used method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (an α-diketone). nih.govchim.itsapub.orgmdpi.com This acid-catalyzed reaction is valued for its simplicity and effectiveness. researchgate.net The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline ring.
Numerous catalysts and conditions have been developed to improve the efficiency and environmental friendliness of this classic transformation. For instance, ammonium heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation in a green EtOH/H2O medium at room temperature. sid.irresearchgate.net Other catalysts, such as TiO2-Pr-SO3H, allow the reaction to proceed in minutes at room temperature, often without a solvent. mdpi.com The choice of catalyst and solvent system can significantly impact reaction times and yields, as illustrated in the table below.
| Catalyst | Solvent System | Temperature | Reaction Time | Yield (%) |
| (NH4)6Mo7O24·4H2O | EtOH/H2O | Room Temp. | 5-20 min | 92-98% |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91% |
| TiO2-Pr-SO3H | Solvent-free | Room Temp. | 10 min | 95% |
| Glycerol/Water | Glycerol/Water | 90 °C | 4-6 min | 85-91% |
| None (Catalyst-free) | Water | 80 °C | - | Moderate-High |
This table presents a selection of reported conditions for the synthesis of quinoxaline derivatives via condensation reactions. nih.govmdpi.comsid.ir
Modern organic synthesis has seen the rise of palladium catalysis for the formation of heterocyclic compounds, and quinoxalines are no exception. These methods offer alternative pathways that often provide access to novel derivatives not easily obtained through classical condensation. One such approach is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides straightforward access to new quinoxaline derivatives. rsc.orgconsensus.app Another strategy involves the palladium-catalyzed hydrogenative coupling of phenols and nitroarenes. acs.org
Furthermore, palladium catalysts are instrumental in reactions starting from pre-functionalized precursors. For example, enamines derived from 2-nitroanilines can react with carbon monoxide in the presence of a palladium catalyst to afford 1,2-dihydroquinoxalines. nih.gov Palladium-catalyzed sequential coupling reactions, such as the Sonogashira coupling, have also been employed on substrates like 2,3-dichloroquinoxaline to build complex, unsymmetrical quinoxaline systems. researchgate.net
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to quinoxalines. ijirt.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. ijirt.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times and improved yields. benthamdirect.com The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully adapted to microwave-assisted conditions. sapub.org These reactions can be performed under solvent-free conditions, using mineral supports like acidic alumina, or in environmentally friendly solvents such as water or ethanol. scispace.comresearchgate.net The use of microwaves provides an energy-efficient alternative to conventional heating methods. ijirt.org
PEG-400 as a Solvent: Polyethylene glycol (PEG-400) has been identified as a green, recyclable, and effective reaction medium for quinoxaline synthesis. eurjchem.comresearchgate.net It can facilitate the condensation of o-phenylenediamines with α-halo ketones under catalyst-free conditions, offering high yields of the desired quinoxaline derivatives. eurjchem.com The biodegradable and non-toxic nature of PEG-400, combined with its ability to be recycled, makes it an attractive alternative to volatile organic solvents. rsc.org
Introduction of the Piperidin-3-amine (B1201142) Moiety
Once the quinoxaline core, typically bearing a suitable leaving group at the 2-position (e.g., a halogen), is synthesized, the next step is the introduction of the piperidin-3-amine side chain.
The most direct method for attaching the piperidine (B6355638) ring to the quinoxaline core is through a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring of the quinoxaline system is electron-deficient, making it susceptible to attack by nucleophiles, especially when a good leaving group like a chlorine atom is present at the 2-position. rsc.org
In this reaction, the primary or secondary amine of a piperidine derivative acts as the nucleophile, attacking the carbon atom bearing the halogen on the 2-chloroquinoxaline precursor. This process results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the 1-(quinoxalin-2-yl)piperidine structure. researchgate.netnih.gov The reaction of 2-chloroquinoxaline with piperidine has been shown to follow pseudo-first-order kinetics. researchgate.net This method is a robust and widely applicable strategy for coupling various amine derivatives to the quinoxaline scaffold. nih.govnih.gov
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. bohrium.com MCRs are a cornerstone of green chemistry due to their high atom economy and operational simplicity. bohrium.com
While not typically used to form the final quinoxaline-piperidine bond directly, MCRs are powerful tools for synthesizing the highly functionalized piperidine derivatives that may be used in subsequent nucleophilic substitution reactions. taylorfrancis.comtandfonline.com For example, one-pot reactions involving aromatic aldehydes, anilines, and β-ketoesters can yield densely substituted piperidine scaffolds. bohrium.comresearchgate.net Catalysts for these transformations range from TMSI to immobilized enzymes, highlighting the versatility of this approach. bohrium.comrsc.org This strategy allows for the rapid generation of diverse piperidine building blocks that can then be coupled to a quinoxaline core.
Structure
3D Structure
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinoxalin-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C13H16N4/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13/h1-2,5-6,8,10H,3-4,7,9,14H2 |
InChI Key |
GMCGVHFBVXMBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Quinoxalin 2 Yl Piperidin 3 Amine and Analogues
Introduction of the Piperidin-3-amine (B1201142) Moiety
Stereoselective Synthesis of Chiral Piperidine (B6355638) Scaffolds
The synthesis of enantiomerically pure 1-(quinoxalin-2-yl)piperidin-3-amine hinges on the stereoselective construction of the chiral 3-aminopiperidine scaffold. This core structure is a prevalent motif in numerous pharmaceutical agents, driving the development of various asymmetric synthetic strategies. researchgate.net
One prominent approach involves enzymatic kinetic resolution . Transaminases, for instance, can be employed for the asymmetric amination of a 3-piperidone derivative, selectively producing the desired (R)- or (S)-3-aminopiperidine. tandfonline.comscialert.net This biocatalytic method offers high enantioselectivity under mild reaction conditions. Multi-enzyme cascades have also been developed, utilizing variants of galactose oxidase and imine reductase to convert N-Cbz-protected amino alcohols into enantiopure L-3-N-Cbz-aminopiperidine, which serves as a valuable intermediate. chromatographyonline.comnih.gov
Asymmetric hydrogenation of pyridine (B92270) derivatives represents another key strategy. The dearomatization of pyridines can be achieved using chiral catalysts, such as those based on iridium or rhodium, to produce chiral piperidines with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, a chemo-enzymatic approach combining chemical synthesis with biocatalysis allows for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. johnshopkins.edu
Other notable methods include the use of chiral auxiliaries , such as D-arabinopyranosylamine, which can direct the stereochemical outcome of domino Mannich-Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. These intermediates can then be further transformed into variously disubstituted chiral piperidine derivatives. Additionally, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, providing a practical route to these pharmaceutically important scaffolds. chemicalbook.com
Functionalization and Derivatization Strategies for Quinoxaline-Piperidine Conjugates
Once the core this compound structure is assembled, further derivatization can be explored to modulate its physicochemical and biological properties. These strategies target modifications on both the piperidine and quinoxaline (B1680401) moieties.
Modifications at the Piperidine Nitrogen and Carbon Atoms
The piperidine ring offers multiple sites for functionalization. The secondary amine at the 3-position is a key handle for derivatization. Standard amine chemistry, such as acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones, can be employed to introduce a wide variety of substituents. These modifications can significantly alter the compound's properties. For instance, the synthesis of N-Boc protected 3-aminopiperidine derivatives is a common strategy to create a stable intermediate for further coupling reactions. chemicalbook.com
The piperidine ring itself can be further modified, although this is less common after conjugation with the quinoxaline moiety. General methods for piperidine functionalization, such as N-alkylation or N-arylation , are typically performed on the piperidine precursor before its attachment to the quinoxaline. N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in DMF. sphinxsai.com N-arylation strategies include rhodium-catalyzed transfer hydrogenation of pyridinium salts or a pyridine ring-opening/ring-closing approach via Zincke imine intermediates to generate N-aryl piperidines. chromatographyonline.comnih.govnih.govjohnshopkins.edu
Substitutions on the Quinoxaline Ring System
The quinoxaline ring system is amenable to a variety of substitution reactions, allowing for extensive derivatization. The primary strategies include nucleophilic aromatic substitution, C-H functionalization, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone for modifying the quinoxaline core, particularly when starting with halo-substituted quinoxalines. 2,3-Dichloroquinoxaline (2,3-DCQ) is a versatile starting material where one or both chlorine atoms can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. tandfonline.comnih.gov By controlling the reaction conditions, it is possible to achieve either mono- or di-substitution, providing a route to asymmetrically substituted quinoxalines. tandfonline.com The electrophilic nature of the quinoxaline ring can be enhanced by N-oxidation, facilitating the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of substituents without a pre-installed leaving group. johnshopkins.edunih.gov
Direct C-H functionalization has emerged as a powerful, atom-economical method for derivatizing quinoxalines. This approach avoids the need for pre-functionalized substrates and enables the introduction of alkyl, aryl, and other groups directly onto the quinoxaline ring, often at the C3 position of quinoxalin-2(1H)-ones. scialert.netchromatographyonline.com These reactions can be promoted by transition metals or proceed under metal-free, photocatalytic conditions. sphinxsai.com
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are highly effective for forming carbon-carbon and carbon-heteroatom bonds on the quinoxaline scaffold. researchgate.netresearchgate.net These methods are particularly useful for introducing aryl, vinyl, and alkynyl groups, typically at positions bearing a halide (e.g., 2-chloroquinoxaline). nih.govnih.gov
| Strategy | Position Targeted | Reagents/Conditions | Type of Substituent Introduced |
| SNAr | C2, C3 | 2,3-Dichloroquinoxaline + Nucleophiles (amines, thiols) | Amino, Thio, Alkoxy |
| C-H Functionalization | C3 (on quinoxalinones) | Transition metal or photocatalyst | Alkyl, Aryl, Vinyl |
| Pd Cross-Coupling | C2, C3 (from halo-quinoxalines) | Pd catalyst, Boronic acids/Alkynes/Alkenes | Aryl, Alkynyl, Vinyl |
Synthesis of Fused Heterocyclic Systems Containing Quinoxaline and Piperidine Moieties
Expanding the heterocyclic framework by fusing an additional ring to the quinoxaline-piperidine scaffold can lead to novel compounds with unique three-dimensional structures. The synthesis of these fused systems often involves intramolecular cyclization of a suitably functionalized quinoxaline-piperidine precursor or the construction of the quinoxaline ring onto a pre-existing fused heterocycle that already bears a piperidine substituent.
One prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines . These can be prepared through methods such as the Buchwald-Hartwig cross-coupling reaction to attach a piperazine (B1678402) (a close analog of piperidine) to a bromo-substituted pyrrolo[1,2-a]quinoxaline core. tandfonline.comnih.gov This suggests that a piperidine-containing moiety could be introduced in a similar late-stage functionalization. Alternatively, intramolecular cyclization of precursors like 1-(2-aminoaryl)pyrroles can be employed to construct the fused system. researchgate.netnih.govnih.gov
Imidazo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines are another important class of fused systems. Their synthesis can be achieved through intramolecular cyclization of N-(2-halophenyl)-1H-imidazole-5-carboxamides or via condensation reactions followed by cyclization. johnshopkins.edursc.org Several examples in the literature show these fused systems bearing piperazine substituents, indicating the feasibility of incorporating a piperidine ring. researchgate.net
The synthesis of indolo[2,3-b]quinoxalines has been reported via the cyclo-condensation of an isatin derivative, which can bear a piperidine substituent, with o-phenylenediamine. chromatographyonline.com This method directly incorporates the piperidine-containing fragment into one of the key precursors for the fused system.
| Fused System | Synthetic Approach |
| Pyrrolo[1,2-a]quinoxaline | Buchwald-Hartwig amination on a pre-formed fused ring; intramolecular cyclization of pyrrole precursors. tandfonline.com |
| Imidazo[1,5-a]quinoxaline | Intramolecular cyclization of functionalized imidazole precursors. johnshopkins.edursc.org |
| Indolo[2,3-b]quinoxaline | Cyclo-condensation of a piperidine-substituted isatin with o-phenylenediamine. chromatographyonline.com |
Analytical Characterization Techniques for Structural Elucidation of Novel Synthesized Compounds
The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, purity, and composition of the synthesized compounds. tandfonline.comchromatographyonline.comnih.govsphinxsai.comrsc.orgresearchgate.netrsc.orgnih.govijrar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in solution.
1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoxaline ring, as well as complex multiplets for the diastereotopic protons of the piperidine ring. The chemical shifts and coupling constants help to confirm the substitution pattern. nih.gov
13C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show characteristic signals for the aromatic carbons of the quinoxaline moiety and the aliphatic carbons of the piperidine ring. rsc.org
2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, confirming the precise structure, especially in complex derivatives. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.govnih.gov Techniques like electrospray ionization (ESI) are commonly used for these types of molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (for the amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (for the quinoxaline ring), and C-N stretching would be expected. scialert.netsphinxsai.com
X-ray Crystallography provides the definitive three-dimensional structure of a compound in the solid state, but it requires the formation of a suitable single crystal. This technique gives precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the absolute configuration of chiral centers. researchgate.netrsc.org
Elemental Analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared to the calculated values for the proposed molecular formula to confirm the compound's elemental composition and purity. johnshopkins.edunih.gov
| Technique | Information Provided |
| 1H NMR | Proton environment, connectivity, and stereochemistry. |
| 13C NMR | Carbon skeleton and chemical environment of carbons. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). |
| FTIR Spectroscopy | Presence of functional groups. |
| X-ray Crystallography | Absolute 3D structure and stereochemistry. |
| Elemental Analysis | Elemental composition and purity. |
Biological Activity Spectrum of 1 Quinoxalin 2 Yl Piperidin 3 Amine and Its Analogues in Vitro and Preclinical Studies
Antineoplastic and Antiproliferative Activities
Quinoxaline (B1680401) derivatives have been a significant focus of anticancer research due to their diverse mechanisms of action. These compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF7, NCI-H460, SF-268, HL60, K562, U937, HEC1A, HCT-116, Hep G2, A549, HeLa, T-24)
Numerous studies have demonstrated the cytotoxic effects of various quinoxaline analogues against a panel of human cancer cell lines. For instance, certain novel 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives have exhibited potent inhibitory effects on the proliferation of various human cancer cells at nanomolar concentrations. One such compound, 6r , displayed IC₅₀ values ranging from 6.1 to 17 nM against the tested cancer cell lines. Another study on 2,3-substituted quinoxalin-6-amine analogues identified a bisfuranylquinoxalineurea analogue, 7c , with low micromolar potency against a panel of cancer cell lines. Furthermore, a newly synthesized 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one demonstrated interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937, with IC₅₀ values ranging from 8 to 31 μM.
Interactive Data Table: Cytotoxicity of Selected Quinoxaline Analogues
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 6r | Various Human Cancer Cells | 6.1 - 17 | |
| 7c | Panel of Cancer Cell Lines | Low µM | |
| Pyrroloquinoxaline derivative | HL60, K562, U937 | 8 - 31 µM |
Induction of Apoptosis and Modulation of Related Cellular Pathways (e.g., Caspase Activation, PARP Cleavage)
The anticancer activity of quinoxaline derivatives is often linked to their ability to induce programmed cell death, or apoptosis. Studies on 2,3-substituted quinoxalin-6-amine analogues have shown that treatment with the active compound 7c resulted in the activation of caspase 3/7 and subsequent cleavage of poly-ADP-ribose polymerase (PARP). This cascade of events is a hallmark of apoptosis, suggesting that the cytotoxic effects of this class of compounds are, at least in part, mediated through the induction of this pathway.
Enzyme Inhibition Relevant to Oncogenesis (e.g., Akt Kinase, PARP-1, EGFR, hTS, JAK1, MMPs)
Quinoxaline derivatives have been identified as inhibitors of various enzymes that play crucial roles in cancer development and progression. For example, certain quinoxaline analogues have been investigated as inhibitors of kinases such as Akt (Protein Kinase B), which is a key component of cell survival pathways. The design of some quinoxaline-based compounds has been influenced by their potential to act as Akt inhibitors. Additionally, the ability of some quinoxaline analogues to induce PARP cleavage suggests an interaction with the DNA repair machinery, a common target in oncology.
Antimicrobial Activities
The quinoxaline scaffold is also a promising platform for the development of new antimicrobial agents. Derivatives of this heterocyclic system have shown efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas, Staphylococcus aureus)
A variety of quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. In one study, a series of quinoxaline-based compounds demonstrated good to moderate antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, and 4–32 μg/mL against E. coli. Another investigation into new substituted quinoxalines found that compounds 2d and 3c exhibited the highest antibacterial activity against the Gram-negative bacterium Escherichia coli with an MIC of 8 μg/mL. Furthermore, compounds 2d, 3c, 4, and 6a showed the highest activity against the Gram-positive bacterium Bacillus subtilis with an MIC of 16 μg/mL. Some newly synthesized tetrazolo[1,5-a]quinoxaline (B8696438) derivatives also exhibited high degrees of inhibition against tested strains of both Gram-positive and Gram-negative bacteria.
Interactive Data Table: Antibacterial Activity of Selected Quinoxaline Analogues
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5m–5p series | S. aureus | 4 - 16 | |
| 5m–5p series | B. subtilis | 8 - 32 | |
| 5m–5p series | E. coli | 4 - 32 | |
| 2d, 3c | E. coli | 8 | |
| 2d, 3c, 4, 6a | B. subtilis | 16 |
Antifungal Properties
The antifungal potential of quinoxaline derivatives has also been explored. For example, the pentacyclic quinoxaline compound 10 was found to have the highest antifungal activity against both Candida albicans and Aspergillus flavus, with an MIC of 16 μg/mL. This suggests that the quinoxaline scaffold can be modified to yield compounds with significant antifungal properties.
Antimycobacterial Activity (e.g., Against Mycobacterium tuberculosis)
Quinoxaline derivatives have been extensively investigated for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the discovery of novel chemical entities to combat this global health threat. msptm.org
Research has shown that various quinoxaline analogues demonstrate significant in vitro activity against Mtb. A series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives were synthesized and evaluated, with several compounds exhibiting potent antitubercular effects against the H37Rv strain. nih.govnih.gov For instance, certain arylcarboxamide analogues were identified as the most active, displaying promising activity and a good selectivity index against a VERO cell line. nih.gov Another study highlighted 4'-acetoxybenzyl 2-quinoxalinecarboxylate, which showed excellent activity against Mtb with Minimum Inhibitory Concentration (MIC) ranges of less than 1 to 6.25 µg/mL. nih.govacs.org
More recent investigations into quinoxaline-2-carboxylic acid 1,4-dioxide derivatives identified compounds with high antimycobacterial potency. mdpi.comnih.gov Compound 4 , 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated a high activity of 1.25 μg/mL against M. tuberculosis and low in vivo toxicity in mice. mdpi.com The mechanism of action for some quinoxaline 1,4-dioxides is believed to involve the generation of free radicals, leading to DNA damage. mdpi.com Furthermore, Mannich bases of quinoxaline have also been reported to possess activity against M. tuberculosis. chemijournal.com The substitution pattern on the quinoxaline ring significantly influences the antimycobacterial efficacy, with compounds featuring quinolone substitutions showing enhanced inhibitory percentages. chemijournal.com
| Compound/Analogue | Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | Mtb H37Ra | 0.25 - 0.5 | acs.org |
| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | Mtb H37Rv | 6.25 | acs.org |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Mtb AlRa | 1.25 | mdpi.comnih.gov |
| 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile | Mtb H37Rv | 3.12 | researchgate.net |
Antiviral Activities
The quinoxaline scaffold is integral to numerous compounds demonstrating a broad spectrum of antiviral activities. nih.gov These derivatives have been shown to inhibit various viruses through different mechanisms of action.
Quinoxaline derivatives are potent inhibitors of the Hepatitis C virus (HCV). nih.gov The approved anti-HCV drug grazoprevir (B560101) is a P2-P4 quinoxaline macrocyclic NS3/4a protease inhibitor, highlighting the clinical significance of this scaffold. mdpi.com Structure-activity relationship (SAR) studies on quinoxalin-2(1H)-one derivatives have identified several potent HCV inhibitors. nih.gov For example, compound 78 (6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one) was found to act against HCV with a half-maximal effective concentration (EC50) of 1.27 µM. nih.gov Research into linear HCV NS3/4A protease inhibitors, designed by removing the macrocyclic linker in grazoprevir, has also yielded compounds with significant potency against drug-resistant HCV variants. nih.gov These studies emphasize that modifications to the P2 quinoxaline moiety can enhance interactions with catalytic residues, thereby improving potency and resistance profiles. nih.govacs.orgumassmed.edu
| Compound/Analogue | Activity (EC50 in µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 11 | 1.8 | 9.6 | nih.gov |
| Compound 33 | 1.67 | 37.4 | nih.gov |
| Compound 60 | 1.19 | 9.27 | nih.gov |
| Compound 78 | 1.27 | 17.9 | nih.gov |
In the search for effective treatments for COVID-19, quinoxaline derivatives have emerged as promising candidates against SARS-CoV-2. rsc.org These compounds can target essential viral enzymes, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are crucial for viral replication. rsc.orgnih.gov Computational and in vitro studies have confirmed the ability of quinoxaline derivatives to occupy the active sites of these proteases. rsc.org A library of quinoxaline-1,2,3-triazole derivatives showed remarkable dual inhibitory activity against both the spike protein and PLpro. researchgate.net Another study identified a quinoxaline derivative, compound 32 , as an inhibitor of SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 301.0 μM. nih.gov The versatility of the quinoxaline scaffold allows for the design of potent, non-covalent competitive inhibitors, opening new avenues for the development of effective antiviral therapies against coronaviruses. rsc.org
The quinoxaline core is found in several potent inhibitors of the human immunodeficiency virus type 1 (HIV-1), primarily targeting the reverse transcriptase (RT) enzyme. nih.govnih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.ar One notable example is S-2720, which was found to be a very potent inhibitor of both HIV-1 RT activity and viral replication in cell cultures. asm.org Unlike other NNRTIs, S-2720 appears to bind differently to the enzyme, suggesting a novel mechanism of inhibition. asm.org Other quinoxaline derivatives, such as HBY and HBQ, have also demonstrated high potency as RT inhibitors. nih.gov The development of new quinoxaline derivatives continues to be an active area of research, with computational approaches like pharmacophore modeling and molecular docking being used to design novel agents targeting HIV enzymes, including integrase. nih.govadvion.com
Antiprotozoal Activities (e.g., Antimalarial Against P. falciparum, Antiplasmodial, Antileishmanial)
Quinoxaline-based structures have shown significant promise as agents against various protozoan parasites. ijpsjournal.com This includes activity against Plasmodium falciparum (the deadliest species causing malaria), Leishmania species (causing leishmaniasis), and other protozoa like Giardia lamblia and Trichomonas vaginalis. nih.gov
The quinoline (B57606) scaffold, a close structural relative of quinoxaline, has a long history in antimalarial chemotherapy. nih.gov Building on this, hybrid molecules incorporating quinoline or quinoxaline moieties with other pharmacophores have been developed. A series of novel tetrazole derivatives linked to a 7-chloroquinoline (B30040) core via a piperidine (B6355638) ring showed promising activity against both sensitive (NF54) and multiresistant (K1) strains of P. falciparum. nih.gov Similarly, quinoline-piperidine conjugates have demonstrated nanomolar potency against both chloroquine-sensitive and resistant strains of the parasite. researchgate.net
In the context of leishmaniasis, a new class of quinoxaline di-N-oxides (QdNOs) containing amino acid side chains has been reported to possess dual antitubercular and antileishmanial activity. mdpi.com Several of these compounds exhibited antileishmanial activity comparable to the reference drug miltefosine (B1683995) against promastigotes of Leishmania amazonensis and Leishmania donovani. Notably, some derivatives were more potent and less toxic than miltefosine in intracellular amastigote assays, highlighting their potential as leads for new antileishmanial drugs. mdpi.com
| Compound Type | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| Quinoxaline di-N-oxide (Compound 4h) | L. amazonensis (amastigote) | 4.28 µM | mdpi.com |
| Quinoxaline di-N-oxide (Compound 4h) | L. donovani (promastigote) | 5.89 µM | mdpi.com |
| 4-aminoquinoline-piperidine conjugate | P. falciparum (NF54 strain) | Nanomolar range | researchgate.net |
| 4-aminoquinoline-piperidine conjugate | P. falciparum (K1 strain) | Nanomolar range | researchgate.net |
Neurological and Central Nervous System Activities
Quinoxaline derivatives have been identified as potent modulators of central nervous system (CNS) targets, showing potential for the treatment of various neuropsychiatric and neurological disorders. ijpsjournal.comacs.org
A notable example is the tetracyclic quinoxaline derivative ITI-007, which acts as a potent serotonin (B10506) 5-HT2A antagonist, a postsynaptic dopamine (B1211576) D2 antagonist, and an inhibitor of the serotonin transporter. acs.org This multifunctional profile has led to its clinical development for treating conditions like schizophrenia. The synthesis and evaluation of a class of tetracyclic butyrophenones with a quinoxaline core revealed potent binding affinities to both serotonin and dopamine receptors. acs.org
Furthermore, specific 6-aminoquinoxaline (B194958) derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.gov One compound, PAQ (4c), was shown to attenuate neurodegeneration, with its mechanism partially attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov Other research has focused on synthesizing novel C2,C3-quinoxaline derivatives as potential anxiolytic agents. nih.gov In vivo studies using elevated plus maze and light-dark box tests confirmed the anxiolytic properties of several synthesized compounds, identifying a promising candidate for further preclinical evaluation. nih.govresearchgate.net
Histamine (B1213489) Receptor Modulation (e.g., H1-antagonism)
The structural framework of 1-(Quinoxalin-2-yl)piperidin-3-amine suggests a potential for interaction with histamine receptors. Histamine H1 receptor antagonists are a well-established class of therapeutic agents, and many feature a core structure comprising aromatic rings linked to a basic amine, often within a piperidine or piperazine (B1678402) ring. nih.gov This arrangement is a hallmark of many first-generation H1 antagonists. nih.gov
While direct experimental studies on the H1-antagonist activity of this compound are not extensively documented in publicly available research, the structure-activity relationships (SAR) of known H1 antagonists provide a basis for inferring potential activity. The basic amine present in the piperidine ring is a typical feature for H1 receptor ligands. nih.gov Research into dual-acting histamine receptor ligands has shown that piperidine-based structures are critical for activity at histamine receptors. nih.gov For instance, in series of dual H3/σ1 receptor ligands, the replacement of a piperazine moiety with a piperidine ring was a key determinant of high affinity. nih.gov
Furthermore, studies on cyanoguanidine derivatives designed as dual H1/H2 receptor antagonists have incorporated piperidine-containing fragments. mdpi.comresearchgate.net In these hybrid molecules, the piperidinomethylphenoxyalkyl substructure was part of the moiety responsible for H1 receptor antagonism, with some compounds in these series showing potent H1-antagonist activity in the nanomolar range in studies on guinea pig ileum. mdpi.comresearchgate.net Although these examples represent more complex systems, they underscore the importance of the piperidine scaffold in histamine receptor modulation. The specific contribution of the quinoxaline ring to H1 receptor affinity would require direct experimental evaluation.
Table 1: Structural Features of Amine Moieties in H1 Receptor Antagonists
| Feature | Role in H1 Receptor Binding | Example Compound Class |
| Basic Amine | Characteristic feature for interaction with the H1 receptor binding pocket. | First-generation H1 Antagonists |
| Piperidine Ring | Serves as a scaffold for the basic amine, influencing affinity and selectivity. | Dual H3/σ1 Receptor Ligands |
| Cyclicity of Amine Moiety | The inclusion of the basic amine within a heterocyclic ring like piperidine can affect binding kinetics. | Tricyclic vs. Non-Tricyclic Antagonists |
Dopamine Receptor Ligand Binding Studies
The this compound scaffold contains structural elements common to many dopamine receptor ligands. The piperidine and structurally related piperazine rings are central components in numerous compounds targeting D2-like (D2, D3, D4) dopamine receptors. nih.govnih.govacs.org The D2 dopamine receptor, in particular, is a key therapeutic target for various central nervous system disorders. clinpgx.orgnih.gov
Research into dopamine receptor antagonists has identified the importance of specific structural motifs for achieving high affinity and selectivity. For instance, studies on D4 receptor antagonists have explored benzyloxypiperidine scaffolds, highlighting key interactions with amino acid residues like Asp115 and Phe410 within the receptor binding pocket. nih.gov In other studies, the N-(2,3-dichlorophenyl)piperazine nucleus has been used as a primary pharmacophore for developing potent and selective D3 receptor ligands. nih.gov The affinity of these compounds is often in the low nanomolar to subnanomolar range. acs.org
Table 3: Common Scaffolds in Dopamine Receptor Ligands
| Scaffold | Targeted Receptor(s) | Key Structural Features |
| N-Arylpiperazine | D2, D3 | An aryl group (e.g., 2,3-dichlorophenyl) attached to the piperazine nitrogen. |
| Benzyloxypiperidine | D4 | A benzyl (B1604629) ether linked to a piperidine ring, often with additional substitutions. |
| Aminobutylpiperazines | D3 | A flexible butyl linker connecting a piperazine head group to a larger aromatic tail group. |
Structure Activity Relationship Sar Studies of 1 Quinoxalin 2 Yl Piperidin 3 Amine Analogues
Impact of Substitutions on the Quinoxaline (B1680401) Core
The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, offers multiple positions for substitution, allowing for the fine-tuning of electronic, steric, and pharmacokinetic properties. researchgate.net Research has shown that modifications at positions 2 and 3, on the benzene portion of the ring, and through N-oxidation significantly influence biological outcomes. rsc.org
Positions 2 and 3 of the pyrazine ring component are critical for interaction with biological targets. rsc.org The nature of the substituents at these positions can drastically alter the efficacy of the compound. For instance, attaching heterocyclic systems, such as furan (B31954) or benzoxazole (B165842), has proven to be a successful strategy. nih.govmdpi.com A bisfuranylquinoxalineurea analogue was identified as having potent low micromolar activity against a panel of cancer cell lines. nih.govresearchgate.net
Studies have revealed specific trends related to substituents at these positions:
Position 2: The introduction of an o,o-dimethoxyphenyl group at this position was found to increase activity, whereas electron-withdrawing groups like trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) led to a decrease in activity. mdpi.com The presence of an NH or N-methyl (NCH₃) group at the second position has also been identified as essential for activity in certain series. mdpi.com Furthermore, a benzoxazole moiety at C-2 demonstrated higher activity compared to other heterocyclic systems. mdpi.com
Position 3: The type of linker at the third position is crucial. An N-linker (amine) was shown to enhance activity, while an O-linker (ether) diminished it. mdpi.com Specifically, a secondary amine at this position resulted in greater activity than either primary or tertiary amines. An NH linker was deemed essential, with aliphatic linkers proving to be detrimental. mdpi.com
| Position | Substituent | Effect on Activity | Source |
|---|---|---|---|
| 2 | o,o-Dimethoxyphenyl | Increase | mdpi.com |
| 2 | CF₃, OCF₃ | Decrease | mdpi.com |
| 2 | Benzoxazole | Higher than other heterocycles | mdpi.com |
| 2 | NH or NCH₃ | Essential | mdpi.com |
| 2 & 3 | Di-furanyl | Potent Activity | nih.govresearchgate.net |
| 3 | N-linker (Secondary Amine) | Increase | mdpi.com |
| 3 | O-linker | Decrease | mdpi.com |
| 3 | Aliphatic linkers | Decrease | mdpi.com |
Substitutions on the benzene portion of the quinoxaline core (positions 5, 6, 7, and 8) primarily modulate the molecule's electronic properties and its ability to form interactions with target proteins. The introduction of halogens and other electron-withdrawing groups (EWGs) has been a common strategy.
For certain biological targets, such as antitrypanosomal agents, the presence of an electron-withdrawing halo-substituent on the benzene ring leads to more active compounds. nih.gov In a related series of 4-aminoquinoline (B48711) analogues, a chlorine atom at the 7-position was found to confer the best antiplasmodium activity. nih.gov However, the effect of these substituents can be highly context-dependent. In one study on anticancer quinoxalines, replacing an electron-releasing group (OCH₃) with an electron-withdrawing group (Cl) decreased activity. mdpi.com Yet, another study within the same review noted that a chloro (Cl) substituent produced higher activity than a bromo (Br) group or an electron-releasing methyl (CH₃) group. mdpi.com For antimalarial quinoxaline 1,4-di-N-oxides, the highest activity was observed in compounds that were non-substituted at positions 6 and 7. nih.gov
| Position(s) | Substituent Type | Example | Observed Effect | Target/Activity | Source |
|---|---|---|---|---|---|
| Benzene Moiety | Halogen (EWG) | Cl, F | Increased Activity | Antitrypanosomal | nih.gov |
| 7 | Halogen (EWG) | Cl | Best Activity | Antiplasmodium (Quinoline) | nih.gov |
| Benzene Moiety | EWG vs. ERG | Cl vs. OCH₃ | Decreased Activity | Anticancer | mdpi.com |
| 6 and 7 | None | -H | Best Activity | Antimalarial (QdNOs) | nih.gov |
The oxidation of one or both nitrogen atoms in the pyrazine ring to form quinoxaline N-oxides, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is a significant modification that often enhances biological activity. nih.govsapub.orgnih.gov These N-oxide groups are frequently reported as being essential for the antibacterial properties of these compounds. nih.gov
The presence of the 1,4-di-N-oxide moiety has been shown to be important for increasing antimycobacterial activity. nih.gov In the context of antimalarial agents, QdNOs demonstrated superior activity when compared to their non-oxidized (reduced) quinoxaline counterparts. nih.gov This enhancement is attributed to changes in the electronic structure of the molecule and potential mechanisms involving bioreduction in hypoxic environments. nih.gov Furthermore, the addition of an N-oxide fragment can increase the selectivity of the antibacterial effect, making it a valuable tool in drug design. nih.gov
Role of the Piperidine (B6355638) Ring and its Substitutions
The piperidine ring is not merely a linker; it plays a vital role in the pharmacophore, influencing solubility, basicity, and spatial orientation. nih.govijnrd.org Its connection to the quinoxaline core and the potential for substitution on its own ring are key aspects of SAR.
The piperidin-3-amine (B1201142) group provides a weakly basic side chain that is often considered essential for the uptake and accumulation of drugs in target cells or organelles, such as the acidic digestive vacuole of the malaria parasite. nih.gov The specific linkage between the piperidine nitrogen at position 1 and the quinoxaline carbon at position 2, along with the amine at position 3 of the piperidine ring, defines the spatial relationship between these two key moieties.
The length and nature of this linkage are critical. Studies on related quinoline (B57606) scaffolds have shown that inserting an extra methylene (B1212753) unit between the core and the amino functionality is detrimental to antiplasmodium activity. nih.gov This highlights the importance of the direct and rigid connection provided by the 1-(quinoxalin-2-yl)piperidin-3-amine structure for optimal biological activity.
Both the nitrogen and carbon atoms of the piperidine ring are viable points for modification to improve potency and selectivity. N-alkylation, such as the introduction of an N-benzyl group, is a common synthetic strategy to explore steric and hydrophobic interactions. researchgate.net
The stereochemistry of the substituents on the piperidine carbons is also a critical factor. For instance, the chiral center at the C-3 position, where the amine is attached, means that (S) and (R) enantiomers can exhibit different biological activities and potencies. nih.gov The exploration of different substituents and their stereochemical configurations on the piperidine ring allows for the optimization of interactions with the target protein, potentially leading to more effective and selective compounds.
Influence of Piperidine Chirality on Receptor Binding and Activity
Specific research detailing the influence of the chirality at the 3-position of the piperidine ring in this compound analogues on receptor binding and activity is not extensively available in the reviewed literature. The stereochemistry of drug candidates is frequently a critical determinant of their pharmacological profile, and further investigation into the differential effects of the (R)- and (S)-enantiomers of this scaffold is warranted to fully elucidate the SAR.
Linker Region Modifications and Their Pharmacological Implications (e.g., Length, Heteroatom Inclusion)
Modifications involving the heterocyclic amine attached to the quinoxaline core, which can be considered a key linker region, significantly impact biological outcomes such as cytotoxic activity. In a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the nature of the heterocyclic amine attached to the quinoxaline ring at the 6 or 7-position was shown to be a critical determinant of activity against various cancer cell lines. nih.govnih.gov
One study demonstrated that compounds featuring an N-methylpiperazine substituent displayed promising and selective cytotoxic effects, particularly against human lung adenocarcinoma (A549 cell line). nih.govnih.gov However, when this N-methylpiperazine moiety was replaced with either a piperidine or a morpholine (B109124) ring, a substantial decrease or total loss of cytotoxic activity was observed. nih.gov This suggests that the inclusion of the second nitrogen atom and the N-methyl group in the piperazine (B1678402) ring are important for the desired pharmacological effect in this specific scaffold. nih.gov
| Compound Series | Linker/Substituent | Pharmacological Implication | Reference |
|---|---|---|---|
| 2-(Benzimidazol-2-yl)-3-arylquinoxalines | N-Methylpiperazine | Promising and selective cytotoxic activity against A549 cells. | nih.govnih.gov |
| 2-(Benzimidazol-2-yl)-3-arylquinoxalines | Piperidine | Significant decrease in cytotoxic activity compared to piperazine analogue. Selective effect against A549 at higher concentration. | nih.gov |
| 2-(Benzimidazol-2-yl)-3-arylquinoxalines | Morpholine | Significant decrease or complete loss of cytotoxic activity. | nih.gov |
Bioisosteric Replacements for Modulating Activity and Selectivity
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. ufrj.brnih.gov This involves substituting one atom or group with another that has similar physical or chemical properties. ufrj.br This strategy has been applied to the heterocyclic components of quinoxaline-based compounds.
In the context of the piperidine ring, bioisosteric replacements can be employed to fine-tune properties such as lipophilicity and metabolic stability. For instance, replacing a piperidine ring with bicyclic analogues like 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane has been explored. researchgate.net In a model system, this replacement led to a decrease in the calculated lipophilicity (clogP) and altered metabolic stability in human liver microsomes. researchgate.net Specifically, the 1-azaspiro[3.3]heptane bioisostere showed improved metabolic stability compared to the 2-azaspiro analogue. researchgate.net Such modifications offer a pathway to optimize the drug-like properties of piperidine-containing molecules. researchgate.net
The substitution of a piperazine moiety with piperidine or morpholine, as discussed in the previous section, can also be viewed through the lens of bioisosterism. nih.gov The replacement of the N-methylpiperazine group (a non-classical bioisostere of piperidine) with piperidine led to a marked change in cytotoxic activity, highlighting how subtle changes in heteroatom content and substitution can dramatically alter the pharmacological profile. nih.gov
| Original Moiety | Bioisostere | Observed Impact in Model Systems | Reference |
|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Decreased lipophilicity (clogP), improved metabolic stability compared to 2-azaspiro isomer. | researchgate.net |
| Piperidine | 2-Azaspiro[3.3]heptane | Decreased lipophilicity (clogP), lower metabolic stability. | researchgate.net |
| N-Methylpiperazine | Piperidine | Significant decrease in cytotoxic activity in a quinoxaline scaffold. | nih.gov |
| N-Methylpiperazine | Morpholine | Significant decrease or loss of cytotoxic activity in a quinoxaline scaffold. | nih.gov |
Pharmacophore Mapping and Identification of Key Structural Elements for Desired Activities
Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoxaline derivatives, several pharmacophore models have been developed to understand the key structural requirements for various activities, such as anticancer effects.
Although a specific model for this compound was not detailed in the reviewed literature, broader studies on quinoxaline analogues provide valuable insights. For example, a 2D-QSAR (Quantitative Structure-Activity Relationship) model developed for anticancer quinoxaline derivatives identified a lead compound that was used to design five new potential inhibitors of the VEGFR-2 enzyme. researchgate.net This modeling suggests that specific substitutions on the quinoxaline core are crucial for inhibitory capacity. researchgate.net
In a series of 2-(benzimidazol-2-yl)quinoxalines, the combination of the quinoxaline and benzimidazole (B57391) pharmacophores was a deliberate design strategy to promote strong binding to DNA. nih.gov The inclusion of a third pharmacophore group—piperazine, piperidine, or morpholine—was intended to further modulate this activity. nih.govnih.gov The superior activity of the N-methylpiperazine-containing analogues indicates that the key structural elements for the desired cytotoxic activity in this series include the planar quinoxaline-benzimidazole system and a basic, N-substituted diamine "linker" region. nih.govnih.gov The structural rigidity and electron-rich nitrogen atoms of the core quinoxaline ring are considered vital for its ability to interact with biological targets like enzymes and DNA. researchgate.net
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a receptor. This method is crucial for understanding the interactions that stabilize the ligand-target complex and for virtual screening of compound libraries. For the quinoxaline (B1680401) class of compounds, docking studies have been instrumental in identifying key interactions within the active sites of various biological targets.
Research on quinoxaline derivatives has demonstrated their potential to bind to a diverse range of protein targets. Docking simulations have been employed to investigate their interactions with key amino acid residues in enzyme active sites and receptor binding pockets. For instance, studies have explored the binding of quinoxaline compounds to targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), p38α Mitogen-Activated Protein Kinase (MAPK), and Apoptosis signal-regulated kinase 1 (ASK1). ekb.egekb.egnih.govnih.govnih.gov
In a typical docking study, the quinoxaline moiety and its substituents are positioned within the binding pocket of the target protein. The simulation then calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and reveals specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, docking of certain quinoxaline derivatives into the VEGFR-2 active site revealed hydrogen bond formation with key residues like ASP 1044 and GLU 883. ekb.eg Similarly, studies on dual EGFR and COX-2 inhibitors showed that quinoxaline compounds could engage in multiple hydrogen bonds and hydrophobic interactions within the respective active sites. nih.gov The insights from these studies are vital for the rational design of more potent and selective inhibitors.
| Quinoxaline Derivative Class | Protein Target | Key Interactions/Findings |
| General Quinoxaline Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Good binding energy and interactions with key amino acids in the active site, such as ASP 1044 and GLU 883. ekb.egekb.eg |
| Quinoxaline-carbohydrazides | Epidermal Growth Factor Receptor (EGFR) & Cyclooxygenase-2 (COX-2) | Potent dual inhibitors engaging in hydrogen bonds and hydrophobic interactions within the catalytic binding pockets. nih.gov |
| 2-piperazinyl quinoxalines | c-Kit tyrosine kinase & P-glycoprotein | Docking suggests compounds can be wrapped in the catalytic cavity and binding pocket with high scores. nih.govresearchgate.net |
| Quinoxaline-hydrazones | p38α Mitogen-Activated Protein (MAP) kinase | Docking results were in agreement with the observed in vitro inhibitory activity. nih.gov |
| Dibromo substituted quinoxalines | Apoptosis signal-regulated kinase 1 (ASK1) | The amide portion of the ligand forms hydrogen bonds with Val757 in the hinge region, stabilizing the binding mode. nih.gov |
| N-substituted Quinoxaline-2-carboxamides | Mycobacterial decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) | In silico studies explored DprE1 inhibition as a possible mechanism of antimycobacterial action. nih.gov |
| Indoloquinoxalines | Enoyl-Acyl Carrier Protein Reductase (InhA) | Docking experiments explored possible modes of interaction to guide the design of new antituberculosis drugs. researchgate.net |
In Silico Predictions of Molecular Mechanisms of Action
In silico methods are pivotal in predicting and understanding the molecular mechanisms through which compounds like 1-(Quinoxalin-2-yl)piperidin-3-amine exert their biological effects. These predictions can guide experimental studies and help in the identification of novel therapeutic targets. For quinoxaline derivatives, computational approaches have been used to propose mechanisms such as enzyme inhibition, including allosteric inhibition, and targeting specific protein-protein interactions.
One notable area of investigation for quinoxaline-related structures is their potential as antitubercular agents. Computational studies have explored the targeting of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. researchgate.netnih.govnih.gov For example, an indoloquinoxaline derivative was identified as a potential inhibitor of InhA, and molecular docking was used to explore its binding mode, providing a basis for designing more potent inhibitors. researchgate.net
Beyond infectious diseases, in silico predictions have been applied to understand the anticancer and anti-inflammatory mechanisms of quinoxaline compounds. These studies often involve docking the compounds into the active sites of relevant enzymes and analyzing the binding interactions to infer an inhibitory mechanism. Targets such as VEGFR-2, EGFR, COX-2, and various kinases have been computationally investigated to predict the inhibitory potential of novel quinoxaline derivatives. nih.govnih.govsemanticscholar.org While specific studies on hTS (human Thymidylate Synthase) allosteric inhibition by quinoxaline derivatives are not prominent in the reviewed literature, the general applicability of these in silico methods suggests they could be readily applied to investigate such a mechanism for this compound.
| Predicted Mechanism | Target Enzyme/Protein | Compound Class Investigated | Computational Method |
| Antitubercular | Enoyl-Acyl Carrier Protein Reductase (InhA) | Indoloquinoxaline derivatives | Molecular Docking researchgate.net |
| Antitubercular | Enoyl-Acyl Carrier Protein Reductase (InhA) | Imidazoquinoline derivatives | Molecular Docking nih.gov |
| Anticancer/Anti-inflammatory | EGFR & COX-2 Inhibition | Novel quinoxaline derivatives | Molecular Docking nih.gov |
| Anti-inflammatory | p38α MAP Kinase Inhibition | Quinoxaline derivatives with a hydrazone moiety | Molecular Docking & Molecular Dynamics nih.gov |
| Anticancer | c-Kit Tyrosine Kinase Inhibition | 2-piperazinyl quinoxaline derivatives | Molecular Docking & Molecular Dynamics nih.gov |
| Treatment of NASH | ASK1 Inhibition | Dibromo substituted quinoxaline derivatives | Molecular Docking nih.gov |
| Antidiabetic | DPP-4 Inhibition | Quinoxaline-dione derivatives | High Throughput Screening, In Silico Studies nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking studies. By simulating the movements of atoms over time, MD can be used to assess the stability of a docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies.
For quinoxaline derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding stability. nih.govnih.govrsc.orgresearchgate.net For instance, after docking novel 2-piperazinyl quinoxaline derivatives into the c-Kit tyrosine kinase receptor, MD simulations were performed to confirm the stability of the predicted binding modes. nih.govrsc.org These simulations can reveal whether the key interactions observed in the docking pose are maintained over time and can highlight the role of solvent molecules in the binding process.
Conformational analysis is another critical aspect of theoretical investigation, as the three-dimensional shape of a molecule is a key determinant of its biological activity. nih.gov Studies on quinoxaline peptides, for example, have used techniques like NMR and HPLC in conjunction with computational methods to investigate the presence of multiple solution conformers. nih.gov Such studies have shown that the conformational flexibility, which can be influenced by factors like N-methylation, can lead to different binding modes and biological activities. nih.gov For a molecule like this compound, understanding the preferred conformations of the piperidine (B6355638) ring and its orientation relative to the quinoxaline core would be crucial for predicting its interactions with biological targets.
| Application of MD/Conformational Analysis | System Studied | Key Findings |
| Binding Stability Assessment | 2-piperazinyl quinoxaline derivatives with c-Kit tyrosine kinase | Confirmed the stability of the ligand-protein complex predicted by docking. nih.govrsc.org |
| Validation of Docking Results | Quinoxaline derivatives as p38α MAPK inhibitors | The simulation studies were in agreement with the kinase inhibitory activity. nih.gov |
| Conformational Heterogeneity Study | Quinoxaline peptides (e.g., triostin A) | Revealed the presence of multiple, slowly interconverting conformers in solution, which is likely due to hindered rotation about N-methylated peptide bonds. nih.gov |
| Binding Free Energy Calculation | Arylidene and Quinoxaline cellulose derivatives | Molecular mechanics-generalized born surface area (MM/GBSA) method was used to calculate binding free energies. nih.govresearchgate.net |
| Interaction with HIV-1 Protease | Quinoxaline ligand conformations | In-silico analysis of different ligand conformations and their docking scores against HIV-1 protease. bioinfopublication.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are then used to predict the activity of novel, un-synthesized compounds, thereby guiding lead optimization efforts. The quinoxaline scaffold has been extensively studied using QSAR methodologies for a variety of biological activities. mdpi.comtandfonline.comnih.govmdpi.comnih.govresearchgate.net
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric and electrostatic fields). Statistical methods are then used to build a regression model that relates these descriptors to the biological activity.
| QSAR Model Application | Compound Class | Key Findings and Descriptors |
| Anticancer Activity (VEGFR-2 Inhibition) | General Quinoxaline Derivatives | A 2D-QSAR model was developed and used for virtual screening to design novel, more potent inhibitors. mdpi.com |
| Histamine (B1213489) H4 Receptor Antagonism | 2-(4-methylpiperazin-1-yl)quinoxalines | Identified the role of shape indices (PW4), distance indices (MSD), topological charges (GGI9, JGI2), and other descriptors in explaining binding affinity. nih.gov |
| Human A3 Adenosine Receptor Antagonism | 2-aryl-1,2,4-triazolo[4,3-α]quinoxalines | The study suggested that substituents with a larger field effect and electron-donating properties at specific positions enhance binding. tandfonline.com |
| Antituberculosis Activity | Quinolinone-Based Thiosemicarbazones | A QSAR model suggested the pivotal role of van der Waals volume, electron density, and electronegativity in anti-TB activity. nih.gov |
| Antimalarial Activity | Quinoline (B57606) Derivatives | 2D and 3D-QSAR models were developed and experimentally validated, showing good predictive capacity. mdpi.com |
Lead Optimization and Rational Drug Design Strategies
Design Principles for Enhancing Binding Affinity and Target Selectivity
Enhancing the binding affinity and target selectivity of lead compounds like those derived from the quinoxaline (B1680401) scaffold is a primary objective of lead optimization. The quinoxaline core is recognized as a "privileged scaffold" due to its presence in a variety of biologically active molecules. nih.gov Design strategies often focus on modifying substituents on this core to exploit specific interactions within the target's binding site.
Key design principles include:
Structure-Based Drug Design: Utilizing X-ray crystallography or homology modeling of the target protein, medicinal chemists can visualize the binding pocket and design modifications to the 1-(quinoxalin-2-yl)piperidin-3-amine structure that optimize interactions. This could involve introducing groups that form additional hydrogen bonds, salt bridges, or hydrophobic interactions with key amino acid residues.
Pharmacophore Modeling: By identifying the essential structural features (pharmacophore) required for biological activity, analogs of this compound can be designed to better fit this model. This approach is particularly useful when a high-resolution structure of the target is unavailable.
Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical and chemical properties, with the aim of improving affinity, selectivity, or pharmacokinetic parameters. researchgate.netresearchgate.netcapes.gov.br For instance, the piperidine (B6355638) ring in this compound could be replaced with other nitrogen-containing heterocycles to explore different conformational possibilities and interactions. Similarly, the amine group could be modified or replaced to alter basicity and hydrogen bonding capacity.
| Design Principle | Application to this compound | Potential Outcome |
|---|---|---|
| Structure-Based Drug Design | Modification of the quinoxaline or piperidine rings based on the target's binding site topology. | Increased binding affinity and selectivity. |
| Pharmacophore Modeling | Design of analogs that better match the essential features for activity. | Improved potency and target engagement. |
| Bioisosteric Replacement | Substitution of the piperidine ring or amine group with other functional groups. | Enhanced pharmacokinetic properties and potentially novel intellectual property. |
Strategies for Improving Potency through Strategic Structural Modification
Improving the potency of a lead compound is a central goal of lead optimization. For derivatives of this compound, this can be achieved through several strategic structural modifications.
Substitution on the Quinoxaline Ring: The aromatic nature of the quinoxaline ring allows for the introduction of various substituents. Electron-donating or electron-withdrawing groups can be added to modulate the electronic properties of the molecule, which can influence binding affinity. For example, studies on other quinoxaline derivatives have shown that substitutions at different positions can significantly impact their biological activity. nih.gov
Modification of the Piperidine Moiety: The piperidine ring offers several positions for modification. The amine group at the 3-position is a key feature that can be acylated, alkylated, or used as a handle to introduce other functional groups. These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds, all of which can affect potency.
Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency by reducing the entropic penalty of binding. This could be achieved by introducing ring systems or bulky groups that restrict the rotation of the piperidine ring relative to the quinoxaline core.
Molecular Hybridization Approaches for Multi-Targeted Design
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. researchgate.net This approach aims to create a hybrid compound with multiple pharmacological activities, which can be particularly beneficial for treating complex diseases with multifactorial etiologies.
For a lead compound like this compound, molecular hybridization could involve:
Combining with other Heterocyclic Scaffolds: The quinoxaline-piperidine core could be linked to other known pharmacologically active heterocycles. For instance, hybridization with a benzimidazole (B57391) moiety has been explored in the design of novel antitumor agents. nih.govnih.gov
Integration of Pharmacophores for Different Targets: If the therapeutic goal is to modulate multiple targets, the structure of this compound could be modified to include a pharmacophore known to interact with a second target. This strategy has been employed in the design of multi-target agents for diseases like Alzheimer's, where compounds are designed to interact with both cholinesterases and other relevant enzymes. nih.gov
| Hybridization Strategy | Example Approach | Therapeutic Rationale |
|---|---|---|
| Hybridization with another heterocycle | Linking the quinoxaline-piperidine scaffold to a benzimidazole moiety. | Creation of novel antitumor agents with potentially enhanced DNA binding capabilities. nih.govnih.gov |
| Integration of a second pharmacophore | Incorporating a functional group known to inhibit a second enzyme relevant to a complex disease. | Development of multi-target-directed ligands for diseases like Alzheimer's. nih.gov |
Scaffold Hopping and Structural Simplification in Lead Optimization
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve as replacements for the core structure of a known lead compound while retaining its biological activity. nih.gov Structural simplification, a related approach, aims to reduce the molecular complexity of a lead compound to improve its physicochemical properties and synthetic accessibility.
Scaffold Hopping: For this compound, scaffold hopping could involve replacing the quinoxaline ring with another bicyclic heteroaromatic system or replacing the piperidine ring with a different saturated heterocycle. The goal is to discover novel chemotypes with potentially improved properties, such as better solubility, metabolic stability, or a more favorable intellectual property position.
Structural Simplification: If the this compound scaffold is deemed too complex or possesses unfavorable properties, structural simplification could be employed. This might involve removing non-essential functional groups or simplifying the ring systems while preserving the key pharmacophoric elements. This can lead to compounds with lower molecular weight and lipophilicity, which are often associated with better drug-like properties.
Future Perspectives in Quinoxaline Piperidine Research
Exploration of Novel Synthetic Pathways for Derivatization
The future of drug discovery with 1-(Quinoxalin-2-yl)piperidin-3-amine hinges on the development of efficient and versatile synthetic routes for its derivatization. The primary amino group on the piperidine (B6355638) ring serves as a key handle for introducing a wide array of functional groups, thereby enabling the exploration of a vast chemical space.
Novel synthetic methodologies are being explored to move beyond traditional acylation and sulfonylation reactions. One promising avenue is the use of late-stage functionalization techniques. These methods would allow for the direct modification of the quinoxaline (B1680401) or piperidine core at advanced stages of the synthesis, providing rapid access to a diverse library of analogues.
Furthermore, the development of one-pot, multi-component reactions involving the this compound scaffold is a key area of interest. Such reactions would streamline the synthetic process, reduce waste, and allow for the efficient generation of complex molecules from simple starting materials. For instance, a one-pot reaction could involve the in-situ formation of an imine with an aldehyde, followed by the addition of a nucleophile to generate a chiral center, all in a single reaction vessel.
The exploration of biocatalysis also presents an exciting frontier. Enzymes could be employed to perform selective modifications on the quinoxaline-piperidine scaffold, such as stereoselective reductions or oxidations, leading to the synthesis of enantiomerically pure derivatives with potentially improved pharmacological properties.
Development of New Target-Specific Analogues
The development of new analogues of this compound with high specificity for their biological targets is a critical goal in modern drug discovery. This involves the rational design of molecules that can selectively interact with a particular enzyme or receptor, thereby minimizing off-target effects and improving the therapeutic index.
A key strategy in this endeavor is the principle of bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, the piperidine ring could be replaced with other saturated heterocycles, such as morpholine (B109124) or piperazine (B1678402), to modulate the compound's polarity and basicity. Similarly, the quinoxaline core could be substituted with other bicyclic heteroaromatic systems to explore different binding interactions with the target protein.
Another important approach is fragment-based drug design . This involves identifying small molecular fragments that bind to the target of interest and then linking them together to create a more potent lead compound. The this compound scaffold can serve as a starting point for fragment elaboration, where different fragments are attached to the primary amino group to probe the binding pocket of the target.
Structure-activity relationship (SAR) studies are fundamental to the design of target-specific analogues. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent and selective inhibition of the target.
Integration of Advanced Computational Approaches for Predictive Design
The integration of advanced computational approaches is revolutionizing the drug discovery process, enabling the rational design of new molecules with improved efficacy and safety profiles. In the context of this compound research, computational tools are being employed to predict the biological activity and pharmacokinetic properties of novel analogues before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of a series of compounds based on their physicochemical properties. By developing a QSAR model for a set of this compound derivatives, researchers can predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis.
Molecular docking simulations are used to predict the binding mode of a ligand to its target protein. This information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding affinity. For example, docking studies can be used to identify key hydrogen bond interactions or hydrophobic contacts between the this compound scaffold and the active site of an enzyme, guiding the design of new derivatives that can exploit these interactions more effectively.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational chemistry in drug discovery. By predicting the ADMET properties of new analogues, researchers can identify potential liabilities early in the drug discovery process and focus their efforts on compounds with a higher probability of success in clinical trials.
Diversification of Biological Screening Panels for Broad Therapeutic Potential
To fully unlock the therapeutic potential of this compound and its derivatives, it is essential to diversify the biological screening panels used to evaluate their activity. While this class of compounds has shown promise in areas such as oncology and infectious diseases, there is a vast and largely unexplored landscape of other potential therapeutic applications.
High-throughput screening (HTS) of large, diverse libraries of this compound analogues against a wide range of biological targets is a key strategy for identifying new therapeutic opportunities. This could include screening against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels, among others.
Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms, is another powerful approach for discovering new biological activities. This method is not dependent on a known molecular target and can therefore lead to the discovery of compounds with novel mechanisms of action.
Furthermore, there is a growing interest in exploring the potential of quinoxaline-piperidine derivatives in neglected diseases, such as parasitic infections and rare cancers. By collaborating with academic and non-profit organizations that specialize in these areas, researchers can help to address unmet medical needs and expand the therapeutic reach of this versatile chemical scaffold.
The repurposing of existing drugs is also a viable strategy. Screening libraries of known drugs and investigational compounds that contain the quinoxaline-piperidine motif against new biological targets could lead to the rapid identification of new therapeutic uses for these molecules.
Q & A
Q. What are the established synthetic routes for 1-(Quinoxalin-2-yl)piperidin-3-amine, and what reagents are critical for regioselective control?
The compound is typically synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. The chlorine atoms at C2 and C3 of DCQX allow selective displacement with amines under basic conditions (e.g., K₂CO₃ in refluxing acetone). For piperidin-3-amine incorporation, refluxing with DCQX in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound. Triethylamine is often used to scavenge HCl, improving reaction efficiency . Microwave-assisted synthesis can reduce reaction times and enhance yields .
Q. Which analytical techniques are most reliable for characterizing this compound?
Post-synthesis characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity by identifying proton environments adjacent to the quinoxaline and piperidine moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
- HPLC : Quantifies purity (>95% is typical for pharmacological studies) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the piperidine ring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound shares hazards with structurally similar amines, including skin/eye irritation (GHS Category 2/2A). Key precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Working in a fume hood to avoid inhalation.
- Immediate decontamination of spills with 10% acetic acid followed by water .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution steps during synthesis be systematically addressed?
Low yields often arise from incomplete substitution or side reactions. Strategies include:
- Optimizing reaction time and temperature : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves conversion rates .
- Using phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems .
- Purification via column chromatography : Silica gel with a gradient of ethyl acetate/hexane (10–50%) isolates the product .
Q. How should contradictory data in receptor binding assays (e.g., D2 vs. D3 dopamine receptors) be resolved?
Contradictions may arise from assay conditions (e.g., ligand concentration, cell lines). Validate results by:
- Dose-response curves : Use 10⁻¹²–10⁻⁶ M concentrations to determine IC₅₀ values.
- Competitive binding assays : Compare displacement of radiolabeled ligands like [³H]spiperidone in D2/D3-transfected HEK293 cells .
- Functional assays (cAMP inhibition) : Confirm selectivity by measuring downstream signaling .
Q. What strategies enable regioselective functionalization of the quinoxaline ring for structure-activity relationship (SAR) studies?
Regioselectivity is controlled by:
Q. How can computational docking predictions for dopamine receptor interactions be experimentally validated?
Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
